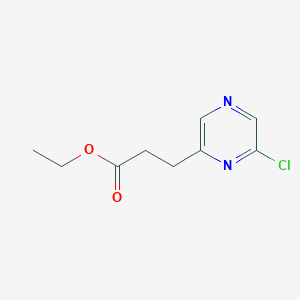

3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 3-(6-chloropyrazin-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-2-14-9(13)4-3-7-5-11-6-8(10)12-7/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFXEAFIENOHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group on the pyrazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: 3-(6-Chloro-pyrazin-2-yl)-propionic acid.

Reduction: 3-(6-Chloro-pyrazin-2-yl)-propanol.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester involves its interaction with specific molecular targets. The chloro group on the pyrazine ring can participate in hydrogen bonding and van der Waals interactions with target proteins or enzymes. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Differences

Heterocyclic Core :

- The target compound’s pyrazine ring (a diazine with two nitrogen atoms) differs from indole (benzopyrrole) , pyridazine (two adjacent nitrogens) , and pyrimidine (two meta nitrogens) . These variations influence electronic properties, solubility, and binding affinity in biological systems.

- Chlorine substitution (as in 6-chloro-pyridazine vs. 6-methoxy-indole ) alters electronegativity and steric effects, impacting reactivity and interactions with biomolecules.

Ester Side Chain :

- Propionic acid ethyl esters are common in prodrug design due to their hydrolytic stability and lipophilicity. Analogous compounds in and demonstrate how ester chain modifications (e.g., isoindolyl, aryl amide) tune pharmacokinetic properties.

Biological Activity

3-(6-Chloro-pyrazin-2-yl)-propionic acid ethyl ester is an organic compound that has garnered interest due to its potential biological activities. This compound, characterized by a chloro-substituted pyrazine ring and an ethyl ester functional group, is being investigated for its roles in medicinal chemistry, particularly in the development of new therapeutic agents.

- Molecular Formula: C₉H₈ClN₃O₂

- Molecular Weight: 215.63 g/mol

- CAS Number: 1521263-36-4

The compound is synthesized through the reaction of 6-chloropyrazine-2-carboxylic acid with ethyl bromoacetate, typically using potassium carbonate as a base in dimethylformamide (DMF) under reflux conditions. This method allows for the efficient production of the ester, which can then be purified via recrystallization or chromatography .

The biological activity of this compound is thought to involve its interactions with various biomolecular targets. The chloro group can engage in hydrogen bonding and hydrophobic interactions with proteins, while the ester can hydrolyze to release the active carboxylic acid form, which may further interact with enzymes or receptors involved in disease pathways .

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit enzyme activity essential for bacterial growth .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. In particular, it has been evaluated for its cytotoxic effects on various cancer cell lines, including Hep G2 (liver cancer) and MCF-7 (breast cancer). The results indicated a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, there is emerging evidence of anti-inflammatory effects associated with pyrazine derivatives. Compounds structurally similar to this compound have shown promise in reducing inflammation in animal models of arthritis and other inflammatory diseases .

Case Studies

Q & A

Q. How can computational modeling (e.g., molecular dynamics, DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer : Density Functional Theory (DFT) calculations can model the electron density of the pyrazine ring and chloro-substituent to identify reactive sites. For example, the C-2 position of pyrazine may show higher electrophilicity due to electron-withdrawing effects, guiding regioselective modifications. Molecular dynamics simulations (e.g., RMSD analysis) can assess binding stability in enzyme complexes .

Q. What experimental approaches resolve contradictions between theoretical predictions and observed regioselectivity in derivatization reactions?

- Answer : Isotopic labeling (e.g., ¹³C or ¹⁵N) of the pyrazine ring can track reaction pathways. Competitive experiments with substituted pyrazines (e.g., 6-methoxy vs. 6-chloro) under identical conditions can validate computational models. Kinetic studies (e.g., variable-temperature NMR) may reveal activation barriers influencing selectivity .

Q. How does structural modification of the ester group (e.g., ethyl to methyl or tert-butyl) impact the compound’s inhibitory activity against enzymes like acetylcholinesterase (AChE)?

- Answer : Ethyl esters generally balance lipophilicity and hydrolysis resistance. Switching to methyl esters may enhance solubility but reduce cell permeability, while bulkier esters (e.g., tert-butyl) can improve binding pocket occupancy. Enzymatic assays (e.g., Ellman’s method) with IC₅₀ comparisons and docking studies (e.g., AutoDock Vina) can quantify selectivity changes .

Q. What analytical workflows are suitable for stability profiling of this compound under physiological conditions?

- Answer : Accelerated stability studies in buffers (pH 4–9) at 37°C, monitored via HPLC-UV at 254 nm, can identify degradation products (e.g., hydrolyzed acid or chloro-pyrazine). Mass spectrometry and ¹H NMR track structural changes. Arrhenius plots predict shelf-life at room temperature .

Data Interpretation and Troubleshooting

Q. How should researchers address discrepancies between observed and calculated elemental analysis (C, H, N) data for this compound?

- Answer : Contamination by residual solvents (e.g., DMF, THF) or incomplete combustion during analysis may skew results. Re-crystallization from ethanol/water and repeated drying under vacuum (<0.1 mmHg) ensures purity. Cross-validate with high-resolution MS and combustion analysis .

Q. What strategies mitigate side reactions (e.g., ester hydrolysis or pyrazine ring oxidation) during synthesis?

- Answer : Use anhydrous solvents (e.g., distilled acetonitrile), inert atmospheres (N₂/Ar), and acid scavengers (e.g., molecular sieves) to suppress hydrolysis. Low-temperature reactions (<60°C) and antioxidants (e.g., BHT) prevent ring oxidation .

Applications in Drug Discovery

Q. How can this compound serve as a scaffold for designing kinase inhibitors?

- Answer : The pyrazine core mimics ATP-binding motifs in kinases. Functionalizing the propionic acid moiety with sulfonamide or urea groups can enhance binding to hinge regions. Structure-activity relationship (SAR) studies via parallel synthesis and kinase profiling (e.g., KinomeScan) identify lead candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.